molecular formula C8H10N2O2 B1373341 4-Amino-3-methoxybenzamide CAS No. 211374-82-2

4-Amino-3-methoxybenzamide

Cat. No.: B1373341
CAS No.: 211374-82-2
M. Wt: 166.18 g/mol
InChI Key: IMIFTBDWIPJACS-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzamide: is an organic compound with the molecular formula C8H10N2O2 . It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-methoxybenzamide involves the reduction of 3-Methoxy-4-nitrobenzamide. The reaction typically employs hydrogen gas in the presence of a palladium catalyst on activated carbon. The reaction is carried out in ethanol at room temperature for approximately 19 hours. The product is then isolated by filtration and evaporation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit poly (ADP-ribose) polymerase and affect bacterial cell division sets it apart from other benzamide derivatives.

Properties

IUPAC Name

4-amino-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFTBDWIPJACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707719
Record name 4-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211374-82-2
Record name 4-Amino-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211374-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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